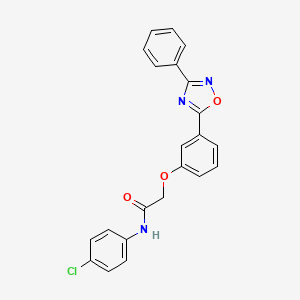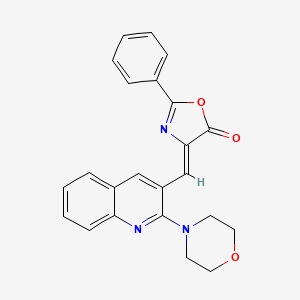
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, also known as MMQO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood. However, studies have shown that (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one inhibits the activity of the enzyme NADH:ubiquinone oxidoreductase, which is involved in the electron transport chain in mitochondria. This inhibition leads to a decrease in the production of ATP, which is essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects. Studies have shown that (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one induces apoptosis (programmed cell death) in cancer cells, inhibits angiogenesis (the formation of new blood vessels), and suppresses the migration and invasion of cancer cells. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of NADH:ubiquinone oxidoreductase, making it an ideal tool for studying the electron transport chain in mitochondria. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is also relatively stable and easy to handle in the lab. However, (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is also relatively expensive, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the study of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. One area of research is the development of new synthesis methods for (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the potential applications of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in other areas of research, such as neurodegenerative diseases and metabolic disorders, should be explored.
Métodos De Síntesis
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 2-morpholino-3-aminopyridine with 2-bromoacetophenone, followed by the reaction with 2-chloro-4,5-dicyano-1,3-benzenediol. Another method involves the reaction of 2-morpholino-3-aminopyridine with 2-bromoacetophenone, followed by the reaction with 2-chloro-4,5-dicyanoimidazole. The synthesis of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. One of the most significant applications of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is in the field of cancer research. Studies have shown that (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also been shown to be effective in inhibiting the growth and metastasis of cancer cells.
Propiedades
IUPAC Name |
(4Z)-4-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23-20(25-22(29-23)16-6-2-1-3-7-16)15-18-14-17-8-4-5-9-19(17)24-21(18)26-10-12-28-13-11-26/h1-9,14-15H,10-13H2/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIRMURUFPKBII-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

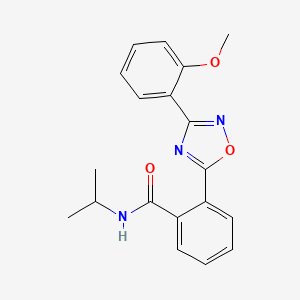
![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)
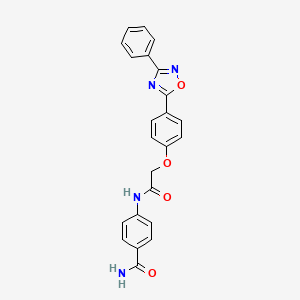
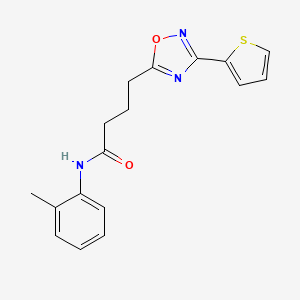

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)
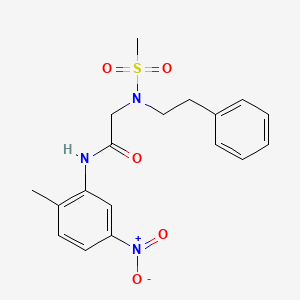
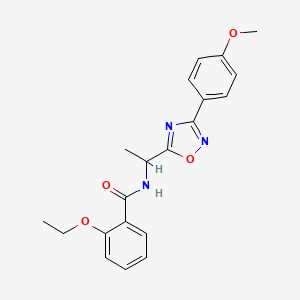
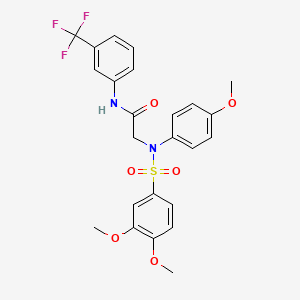
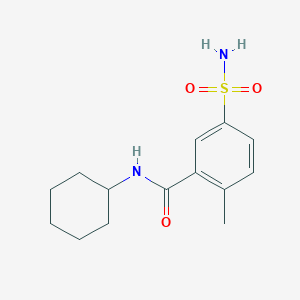
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)

